

# Technical Support Center: BMS-986163 and Locomotor Activity

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## Compound of Interest

Compound Name: BMS-986163

Cat. No.: B12422891

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **BMS-986163**. The focus is on controlling for its effects on locomotor activity during experimental procedures.

## Frequently Asked Questions (FAQs)

Q1: What is **BMS-986163** and what is its mechanism of action?

A1: **BMS-986163** is a water-soluble intravenous prodrug of BMS-986169.<sup>[1][2]</sup> BMS-986169 is a potent and selective negative allosteric modulator (NAM) of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor.<sup>[1][2]</sup> This means it inhibits the function of GluN2B-containing NMDA receptors.<sup>[1]</sup> The primary therapeutic target for this compound is Major Depressive Disorder (MDD), with the goal of providing rapid antidepressant effects.<sup>[1][2]</sup>

Q2: What are the known effects of **BMS-986163** on locomotor activity?

A2: Preclinical studies have shown that **BMS-986163**'s active form, BMS-986169, has only marginal effects on locomotor hyperactivity in mice.<sup>[1]</sup> This distinguishes it from other NMDA receptor modulators like ketamine, which can significantly increase locomotor activity.<sup>[3]</sup> While the effects are considered minimal, it is crucial to implement proper controls in your experimental design to account for any potential subtle changes.

Q3: Why is it important to control for locomotor activity when studying the effects of **BMS-986163**?

A3: Even marginal changes in locomotor activity can confound the results of behavioral assays, particularly those that rely on movement, such as tests for anxiety or depression-like behaviors (e.g., open field test, forced swim test).<sup>[3][4]</sup> Failing to control for these effects could lead to misinterpretation of the data, attributing changes in behavior to the primary outcome of interest when they are, in fact, a side effect of altered locomotion.

## Troubleshooting Guide: Unexpected Locomotor Activity Results

This guide addresses potential issues you might encounter regarding locomotor activity during your experiments with **BMS-986163**.

### Issue 1: Observed an unexpected increase in locomotor activity after **BMS-986163** administration.

Possible Causes and Solutions:

- **Dose-Related Effects:** While generally having marginal effects, higher doses might lead to off-target effects or more pronounced on-target effects that influence locomotion.
  - **Solution:** Conduct a dose-response study to determine if the observed hyperactivity is dose-dependent. Include a vehicle control and at least three different doses of **BMS-986163**.
- **Interaction with Experimental Environment:** A novel or stressful environment can independently affect locomotor activity.<sup>[5]</sup>
  - **Solution:** Habituate the animals to the testing apparatus before drug administration and data collection. Ensure the testing environment is consistent across all experimental groups.
- **Genetic Background of the Animal Model:** Different strains of mice or rats can have varying baseline levels of locomotor activity and may respond differently to pharmacological agents.

[6]

- Solution: Be consistent with the animal strain used. If you suspect a strain-specific effect, consider running a pilot study with a different strain.

## Issue 2: Observed a decrease in locomotor activity or sedation after **BMS-986163** administration.

Possible Causes and Solutions:

- High Dose Sedative Effects: At higher concentrations, NMDA receptor antagonism can lead to sedation.
  - Solution: As with hyperactivity, a dose-response study is crucial. This will help identify a therapeutic window where the desired effects are present without sedation.
- Impaired Motor Coordination: The compound could be affecting motor coordination, which would present as decreased movement.
  - Solution: Use a rotarod test to specifically assess motor coordination and balance. This will help differentiate between general sedation and specific motor impairment.[5]

## Experimental Protocols

### Protocol 1: Baseline and Post-Dosing Locomotor Activity Assessment

Objective: To quantify the effect of **BMS-986163** on spontaneous locomotor activity.

Materials:

- Open field apparatus with automated tracking software
- **BMS-986163**
- Vehicle solution
- Experimental animals (e.g., C57BL/6J mice)

#### Procedure:

- Habituation: Place each animal in the open field apparatus for 30 minutes one day prior to the experiment to allow for habituation to the novel environment.
- Baseline Recording: On the day of the experiment, place each animal in the open field and record its locomotor activity for 30 minutes to establish a baseline.
- Administration: Administer the vehicle or a specific dose of **BMS-986163** (e.g., via intravenous injection).
- Post-Dosing Recording: Immediately after administration, return the animal to the open field and record locomotor activity for a predefined period (e.g., 60 minutes).
- Data Analysis: Analyze the data for total distance traveled, time spent moving, and rearing frequency. Compare the post-dosing results to the baseline and between the vehicle and **BMS-986163** groups.

## Protocol 2: Rotarod Test for Motor Coordination

Objective: To assess whether **BMS-986163** affects motor coordination.

#### Materials:

- Rotarod apparatus
- **BMS-986163**
- Vehicle solution
- Experimental animals

#### Procedure:

- Training: Train the animals on the rotarod at a constant speed (e.g., 4 RPM) for three consecutive days. Each day consists of three trials with a 15-minute inter-trial interval.

- **Baseline Measurement:** On the test day, record the latency to fall for each animal in a trial with accelerating speed (e.g., 4 to 40 RPM over 5 minutes).
- **Administration:** Administer the vehicle or **BMS-986163**.
- **Post-Dosing Measurement:** At various time points post-administration (e.g., 15, 30, and 60 minutes), repeat the accelerating rotarod test.
- **Data Analysis:** Compare the latency to fall between the vehicle and **BMS-986163** groups at each time point.

## Data Presentation

Table 1: Example Dose-Response Effects of **BMS-986163** on Locomotor Activity in an Open Field Test

Treatment Group	Dose (mg/kg, IV)	Total Distance Traveled (cm)	Time Spent Moving (s)	Rearing Frequency
Vehicle	0	3500 ± 250	450 ± 30	80 ± 10
BMS-986163	1	3600 ± 270	460 ± 35	85 ± 12
BMS-986163	10	3800 ± 300	480 ± 40	90 ± 15
BMS-986163	30	2800 ± 220	350 ± 25	50 ± 8*

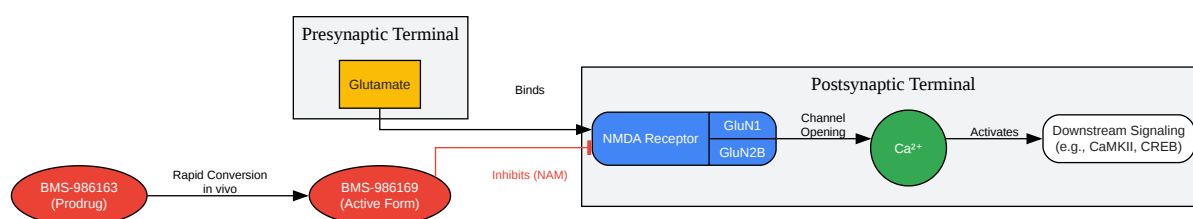
Data are presented as mean ± SEM. \*p < 0.05 compared to Vehicle.

Table 2: Example Effects of **BMS-986163** on Motor Coordination in a Rotarod Test

Treatment Group	Dose (mg/kg, IV)	Latency to Fall (s) at 30 min post-dose
Vehicle	0	180 ± 15
BMS-986163	10	175 ± 20
BMS-986163	30	120 ± 10*

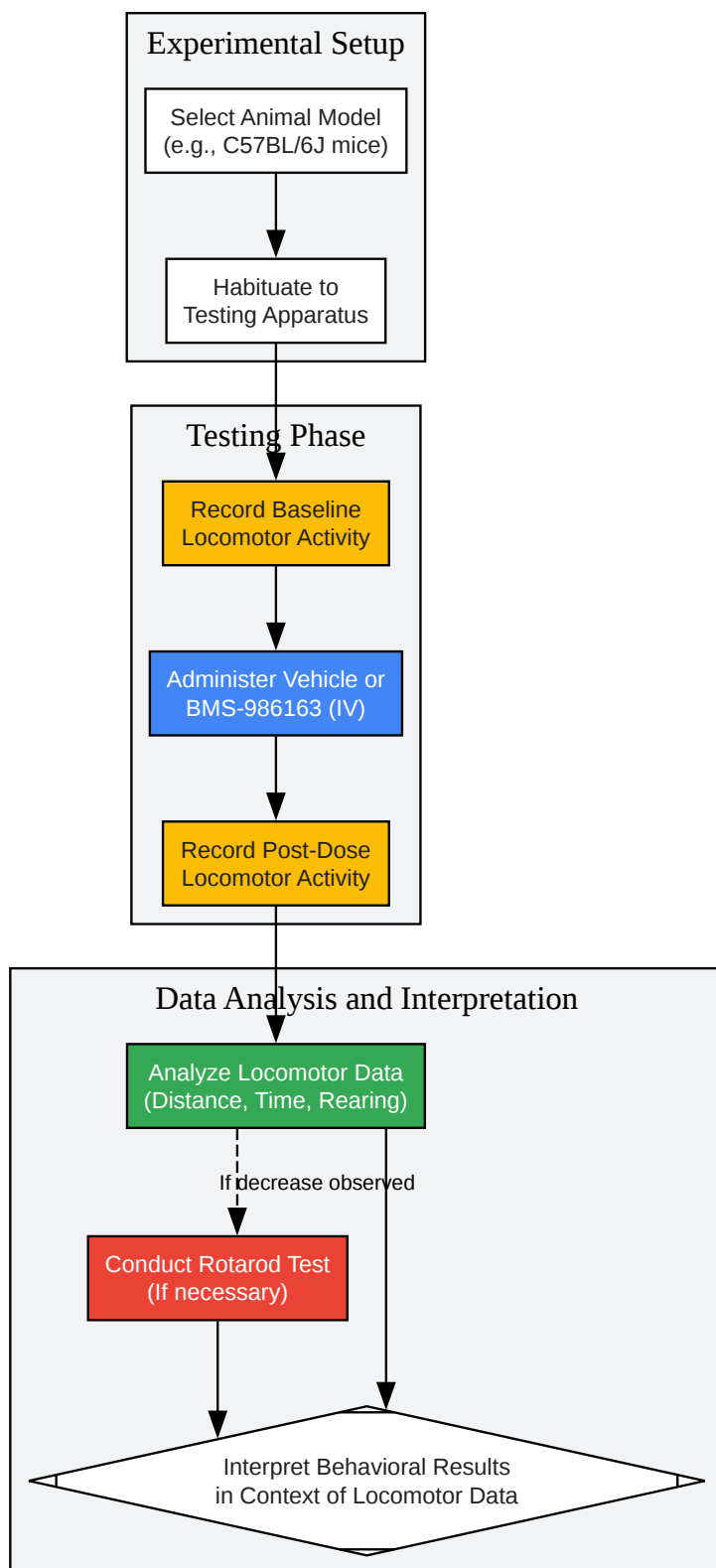
Data are presented as mean ± SEM. \*p < 0.05 compared to Vehicle.

## Visualizations



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Caption: Signaling pathway of the NMDA receptor and the inhibitory action of BMS-986169.



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Caption: Experimental workflow for controlling for locomotor effects of **BMS-986163**.

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